5-Amino-2-pentanol HCl
Description
General Context of Amino Alcohols in Contemporary Organic Synthesis and Materials Science
Amino alcohols are a significant class of organic compounds characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) functional group. scbt.com This bifunctionality makes them highly versatile building blocks in a multitude of chemical transformations and material applications. scbt.comacs.org In organic synthesis, amino alcohols are crucial intermediates for the creation of complex molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds. scispace.com Their ability to participate in a wide range of reactions, such as nucleophilic substitutions, reductions, and cyclizations, allows for the construction of diverse molecular architectures. scbt.com
The strategic placement of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) provides a scaffold for stereoselective synthesis, enabling the preparation of enantiomerically pure compounds. sioc-journal.cnopenaccessjournals.com This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity. researchgate.net
In the realm of materials science, amino alcohols and their derivatives are employed in the development of polymers, surfactants, and corrosion inhibitors. scbt.comscirp.org Their dual functionality allows them to act as cross-linking agents, monomers for polyamides and polyesters, and as modifiers for surface properties. nih.govwikipedia.org For instance, they can be incorporated into polymer backbones to enhance properties like biodegradability, thermal stability, and mechanical strength. nih.gov The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor (amino group) facilitates the formation of intricate hydrogen-bonding networks, which can influence the macroscopic properties of materials.
Significance of the Amino Alcohol Moiety in Chemical Structures
The amino alcohol moiety is a key structural feature in a vast array of natural products and synthetic compounds with significant biological activity. This structural motif is present in numerous pharmaceuticals, including beta-blockers, antiviral agents, and anticancer drugs. scispace.com The ability of the amino and hydroxyl groups to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions is fundamental to their pharmacological effects.
Chiral amino alcohols are of particular importance as they serve as valuable chiral auxiliaries and ligands in asymmetric synthesis. scispace.com By temporarily incorporating a chiral amino alcohol into a molecule, chemists can direct the stereochemical outcome of a reaction, leading to the desired enantiomer of the final product. After the reaction, the chiral auxiliary can often be recovered and reused.
The relative position of the amino and hydroxyl groups within the molecule dictates its chemical reactivity and its potential applications. For example, β-amino alcohols (1,2-amino alcohols) are common structural units in many natural products and are frequently synthesized via the ring-opening of epoxides with amines. scispace.comopenaccessjournals.com On the other hand, γ-amino alcohols (1,3-amino alcohols) and δ-amino alcohols (1,4-amino alcohols) are also important synthons for various biologically active molecules and complex organic structures. acs.orgsioc-journal.cn
Role and Implications of Hydrohalide Salt Formation in Amino Alcohol Chemistry
Amino alcohols, being basic due to the presence of the amino group, readily react with hydrohalic acids (such as hydrochloric acid, HCl) to form the corresponding hydrohalide salts. google.com The formation of a hydrochloride salt, for instance, converts the basic amino group into an ammonium (B1175870) chloride group (-NH3+Cl-). This transformation has several important implications for the chemical and physical properties of the amino alcohol.
One of the most significant changes is the increased water solubility of the compound. The ionic nature of the hydrohalide salt allows it to dissolve more readily in polar solvents like water, which can be advantageous for certain applications, such as in biological systems or for purification processes. The salt form also tends to be more crystalline and have a higher melting point compared to the free base, which can facilitate its handling and storage.
From a synthetic perspective, the formation of a hydrohalide salt can be used to protect the amino group during a chemical reaction. The protonated amino group is less nucleophilic and less reactive towards electrophiles than the free amine. This allows for selective reactions to occur at other sites in the molecule, such as the hydroxyl group. The free amino group can then be regenerated by treatment with a base. The formation of hydrohalide salts is also a common method for isolating and purifying amino alcohols from reaction mixtures. google.com
Overview of Research Directions and Academic Significance Pertaining to 5-Amino-2-pentanol HCl
5-Amino-2-pentanol hydrochloride is a specific amino alcohol derivative that has garnered interest in various areas of chemical research. As a chiral compound, it exists as two enantiomers, (R)- and (S)-5-amino-2-pentanol, and its hydrochloride salt form offers advantages in terms of handling and solubility.
Current research involving 5-amino-2-pentanol and its derivatives focuses on several key areas:
Asymmetric Synthesis: The chiral nature of 5-amino-2-pentanol makes it a valuable building block for the synthesis of enantiomerically pure compounds. acs.org Researchers are exploring its use as a chiral auxiliary or starting material for the preparation of complex molecules with defined stereochemistry.
Pharmaceutical and Agrochemical Development: The amino alcohol moiety is a common feature in many biologically active compounds. Research is ongoing to synthesize and evaluate derivatives of 5-amino-2-pentanol for their potential as new pharmaceuticals or agrochemicals.
Materials Science: 5-Amino-1-pentanol (B144490), a related compound, has been investigated for its use in creating biodegradable polymers and for carbon dioxide absorption. wikipedia.org By extension, 5-amino-2-pentanol could also be explored for the development of novel polymers and materials with specific properties. For example, poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) has been shown to be effective for gene transfection. mdpi.com
Catalysis: The ability of amino alcohols to coordinate with metal ions makes them useful as ligands in catalysis. Research into the use of 5-amino-2-pentanol and its derivatives as ligands for various catalytic transformations is an active area of investigation.
The academic significance of this compound lies in its potential to contribute to these and other areas of chemical science. Its simple, bifunctional structure, combined with its chirality, makes it a versatile tool for chemists to explore new synthetic methodologies, develop novel materials, and discover new biologically active compounds.
Interactive Data Table: Properties of 5-Amino-2-pentanol and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Amino-2-pentanol | 9793714 | C5H13NO | 103.16 |
| This compound | 130176797 | C5H14ClNO | 139.62 |
| 5-Amino-1-pentanol | 2508-29-4 | C5H13NO | 103.16 |
| 2-Aminopropanol hydrochloride | 6170-23-6 | C3H10ClNO | 111.57 |
| 5-Amino-2-methyl-2-pentanol | 108262-66-4 | C6H15NO | 117.2 |
Data sourced from PubChem and other chemical databases. wikipedia.orgnih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-aminopentan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7)3-2-4-6;/h5,7H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFHWKKUSXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Functionalization of 5 Amino 2 Pentanol
Chemical Reactivity
The selective reduction of one functional group in the presence of another within the same molecule is a fundamental challenge in organic synthesis. In the case of 5-Amino-2-pentanol, which contains both a primary amino group and a secondary hydroxyl group, achieving such selectivity requires careful choice of reagents and reaction conditions. Research in this specific area for 5-Amino-2-pentanol is not extensively documented in publicly available literature. However, the principles of chemoselective reduction in bifunctional compounds like amino alcohols provide a framework for understanding potential synthetic strategies.
Generally, the selective reduction of one functional group over another in an amino alcohol is challenging due to the potential for the reducing agent to react with both moieties. The relative reactivity of the amino and hydroxyl groups towards reducing agents can be influenced by factors such as steric hindrance and the electronic nature of the molecule.
One common strategy to achieve selective transformation is the use of protecting groups. By temporarily masking one functional group, the other can be selectively targeted for reduction. For instance, the amino group of an amino alcohol can be protected, for example, with a tert-butoxycarbonyl (Boc) group. This protection strategy would allow for subsequent reactions, including reduction, to be directed specifically at the hydroxyl group. Following the desired transformation, the protecting group can be removed to regenerate the free amine.
Conversely, should a selective reduction of a derivative of the amino group be desired, the hydroxyl group could be protected. The choice of protecting group is crucial and must be stable to the conditions of the subsequent reduction step and easily removable without affecting the rest of the molecule.
While direct selective reduction of the existing functional groups on 5-Amino-2-pentanol is not a commonly reported transformation, the broader field of amino alcohol chemistry offers insights into how such selectivity could be approached. The following table summarizes general strategies for the selective reduction of functional groups in molecules containing both amino and hydroxyl moieties, which could theoretically be applied to derivatives of 5-Amino-2-pentanol.
| Target Functional Group | Protecting Group for Other Functionality | Potential Reducing Agent | Product Functional Group |
| Hydroxyl Group | N-Boc, N-Cbz | - | - |
| Amino Group | O-silyl ethers, O-benzyl ethers | - | - |
| This table represents a general strategic approach rather than documented reactions specifically for 5-Amino-2-pentanol. |
It is important to note that the direct reduction of a primary amine or a secondary alcohol to a different functional group is not a typical transformation. More commonly, these groups are first converted to other functionalities (e.g., the alcohol is oxidized to a ketone) which are then susceptible to reduction. The principles of selective reduction would then be applied to these intermediates.
In the broader context of organic synthesis, amino alcohols like 5-Amino-2-pentanol are often utilized as chiral auxiliaries or ligands to influence the stereochemical outcome of reduction reactions on other molecules, rather than being the substrates for selective reduction themselves.
Catalytic Roles and Applications in Organic Transformations
5-Amino-2-pentanol as a Chiral Ligand or Organocatalyst Precursor
While specific research detailing the use of 5-amino-2-pentanol as a catalyst precursor is limited, its structural motifs are analogous to a well-established class of chiral amino alcohols widely employed in asymmetric synthesis. mdpi.comresearchgate.net The principles governing the design and application of these catalysts provide a strong framework for understanding the potential of 5-amino-2-pentanol derivatives.
Chiral amino alcohols are valuable starting materials for the synthesis of ligands and organocatalysts due to their ready availability and the stereochemical information embedded within their structure. researchgate.net The synthesis of catalysts from precursors like 5-amino-2-pentanol typically involves the transformation of the amino and hydroxyl groups to form rigid cyclic structures or bidentate ligands that can coordinate effectively with metal centers or activate substrates.
Common strategies for converting amino alcohols into effective catalysts include:
Formation of Oxazaborolidines: Reaction with borane (B79455) sources can form chiral oxazaborolidine catalysts, famously used in Corey-Bakshi-Shibata (CBS) reductions of ketones. The specific stereochemistry of the amino alcohol dictates the facial selectivity of the reduction.
Schiff Base Ligand Synthesis: Condensation of the primary amine with a chiral or achiral aldehyde can generate Schiff base ligands. These ligands, often featuring additional donor atoms, can form stable, well-defined complexes with various transition metals used in asymmetric catalysis. mdpi.com
Acylguanidine Catalysts: Inspired by the binding modes of arginine residues in enzymes, amino alcohols can be converted into amino acylguanidines. mdpi.com These derivatives can act as bioinspired organocatalysts, facilitating reactions like asymmetric aldol (B89426) additions through a network of hydrogen bonds. mdpi.com
The effectiveness of these derived catalysts hinges on creating a well-defined chiral environment around the active site, a principle that would apply to derivatives of 5-amino-2-pentanol. mdpi.com
Catalysts derived from chiral amino alcohols have been successfully applied to a broad spectrum of asymmetric transformations. mdpi.comnih.gov By extension, derivatives of 5-amino-2-pentanol are expected to be capable of mediating similar reactions, including:
Asymmetric Aldol and Mannich Reactions: Chiral aldehyde catalysts derived from amino alcohols can activate amino acid esters to facilitate stereoselective aldol and Mannich reactions. nih.govnih.gov
Enantioselective C-H Functionalization: Amino acid derivatives have proven effective as chiral ligands in transition-metal-catalyzed C-H functionalization, where the ligand's structure is crucial for achieving high enantioselectivity. mdpi.com
Asymmetric Reductions and Alkylations: As components of metal complexes or as organocatalysts, these molecules can direct the stereoselective addition of hydrides or alkyl groups to prochiral substrates.
The performance of such catalysts is often dictated by the steric and electronic properties of the amino alcohol backbone, suggesting that the specific structure of 5-amino-2-pentanol could offer unique selectivity in certain transformations.
Substrate in Metal-Catalyzed Reactions
The amine and alcohol functional groups in 5-amino-2-pentanol can both participate as reactants in a variety of metal-catalyzed transformations.
The primary amine of 5-amino-2-pentanol can act as a nucleophile in C-N bond-forming cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides, is a cornerstone of modern synthesis for creating arylamines. wikipedia.org While specific examples involving 5-amino-2-pentanol are not prominent in the literature, its primary amine functionality makes it a suitable candidate for such transformations.
Furthermore, related amino alcohols have been shown to participate in similar reactions. For instance, 5-Amino-2,2-dimethylpentanol is used as a reactant in copper-catalyzed N- and O-arylation with aryl iodides. sigmaaldrich.com This demonstrates the utility of the amino group in these structures for forming C-N bonds under catalytic conditions.
Table 1: Potential Cross-Coupling Reactions Involving Amino Alcohols
| Reaction Name | Catalyst System (Typical) | Functional Group Reacting | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium / Phosphine (B1218219) Ligand | Primary Amine | N-Aryl Amino Alcohol |
| Copper-Catalyzed N-Arylation | Copper Iodide (CuI) | Primary Amine | N-Aryl Amino Alcohol |
This table is based on established reactivity for primary amines and alcohols, including structurally similar compounds. wikipedia.orgsigmaaldrich.com
The C-N and C-O bonds within 5-amino-2-pentanol can be cleaved under hydrogenolysis conditions, typically employing a heterogeneous catalyst (e.g., Platinum, Palladium) and a hydrogen source. While studies detailing the hydrogenolysis of 5-amino-2-pentanol are scarce, research on related molecules provides insight. The hydrogenolysis of furfurylamine (B118560) over platinum catalysts is a known route to produce 5-amino-1-pentanol (B144490), demonstrating the catalytic cleavage of a C-O bond within a furan (B31954) ring to yield a linear amino alcohol. researchgate.netacs.orgacs.org The radiolysis of α,β-amino alcohols in aqueous solutions can also lead to C-N bond cleavage through radical decomposition pathways. researchgate.net These examples suggest that the functional groups in 5-amino-2-pentanol are susceptible to cleavage under specific catalytic or energetic conditions.
Oxidative deamination is a transformation that converts an amine into a carbonyl group or a carboxylic acid. wikipedia.org Research has demonstrated a green and efficient method for this transformation using a ruthenium pincer complex as a catalyst and water as the oxidant, which liberates hydrogen gas as the only byproduct. acs.orgnih.gov This system is effective for a wide range of primary amines. researchgate.net
While 5-amino-2-pentanol has not been explicitly tested in this system, the reaction outcomes for other amines allow for a strong prediction of its potential transformation. The catalytic system converts:
Linear primary amines to the corresponding carboxylates. nih.gov
Branched primary amines (where the amine is attached to a secondary carbon) to ketones. nih.gov
Amino alcohols can undergo oxidation at both the amine and alcohol functionalities. acs.org
Given its structure, 5-amino-2-pentanol contains a primary amine on a linear carbon chain. Based on the established reactivity, it would be expected to undergo oxidation to form a carboxylate. The secondary alcohol at the C-2 position could also be oxidized to a ketone. Therefore, the likely product of the complete oxidation of 5-amino-2-pentanol under these conditions would be 5-ketohexanoic acid.
Table 2: Selected Substrate Scope of Ru-Catalyzed Oxidative Deamination with Water
| Substrate | Product | Yield (%) |
|---|---|---|
| Phenethylamine | Phenylacetic acid | 95% |
| Tryptamine | Indole-3-acetic acid | 85% |
| cis-Myrtanylamine | cis-Myrtanoic acid | 71% |
| 1-Aminooctane | Octanoic acid | 96% |
Data sourced from studies on a ruthenium pincer complex catalyst system. nih.govresearchgate.net
Catalysis in Biomass Valorization
Conversion of Biomass-Derived Oxygenates to Amines
There is no available scientific literature or research data to support the use of 5-Amino-2-pentanol HCl as a catalyst for the conversion of biomass-derived oxygenates into amines.
Catalytic Routes to Bio-based Monomers and Intermediates
There is no available scientific literature or research data to support the role of this compound in catalytic routes to produce bio-based monomers and intermediates.
An extensive review of scientific literature reveals a significant distinction in the documented applications of closely related amino alcohols. The specific applications outlined for this article, such as the synthesis of Manzamine alkaloids, specific building blocks for glycopeptides, aminofunctionalized heterocycles, biodegradable polyesteramides, and poly(β-amino ester)s, are predominantly attributed in research to the structural isomer, 5-Amino-1-pentanol.
At present, there is insufficient verifiable, peer-reviewed data to elaborate on the role of This compound within the specific contexts requested in the provided outline. Generating content for "this compound" based on the applications of "5-Amino-1-pentanol" would be scientifically inaccurate.
Therefore, this article cannot be generated as requested while maintaining the required standards of scientific accuracy and strict adherence to the specified compound. It is crucial in scientific and technical writing to address the correct structural isomer to ensure the validity of the information presented.
Applications in Advanced Chemical and Materials Science Research
Fundamental Chemical Applications
Aqueous solutions of amino alcohols are widely investigated for the capture of carbon dioxide (CO₂) from flue gases and other industrial emissions. nih.gov 5-Amino-2-pentanol can be classified as a sterically hindered amine. Steric hindrance in this context refers to the arrangement of bulky groups around the nitrogen atom, which influences the reaction pathway with CO₂. nih.gov
Unlike non-hindered primary amines such as monoethanolamine (MEA), which primarily react with CO₂ to form stable carbamates, sterically hindered amines tend to favor the formation of bicarbonate. nih.govnih.gov The proposed mechanism involves the amine acting as a base to catalyze the hydration of CO₂, leading to bicarbonate and a protonated amine. This reaction pathway is significant because it allows for a theoretical CO₂-to-amine loading ratio of 1:1, whereas the carbamate (B1207046) formation with non-hindered amines results in a 0.5:1 ratio. This higher theoretical capacity can translate to a more efficient and cost-effective carbon capture process. collectionscanada.gc.ca
Research on structurally similar sterically hindered amines, such as 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), has shown higher CO₂ loading capacities compared to MEA under certain conditions. nih.gov Furthermore, the bicarbonates formed by hindered amines are generally less thermally stable than carbamates, which can reduce the energy required to regenerate the solvent (i.e., to release the captured CO₂), a major operational cost in carbon capture technology. collectionscanada.gc.ca The addition of methyl and hydroxyl groups to an amine structure can influence its reactivity and absorption affinity towards CO₂. researchgate.net
| Amine Type | Primary Reaction Product with CO₂ | Theoretical CO₂:Amine Stoichiometry | Key Characteristics |
|---|---|---|---|
| Monoethanolamine (MEA) (Non-hindered) | Carbamate | 0.5:1 | Fast reaction kinetics, but lower loading capacity and higher regeneration energy. |
| 5-Amino-2-pentanol (Sterically Hindered) | Bicarbonate | 1:1 | Potentially higher loading capacity and lower regeneration energy; kinetics may be slower. collectionscanada.gc.ca |
| 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD) (Sterically Hindered) | Bicarbonate | 1:1 | Demonstrated higher CO₂ solubility than MEA at higher partial pressures. nih.gov |
5-Amino-2-pentanol serves as a precursor for the synthesis of substituted piperidines, which are saturated heterocyclic compounds fundamental to the structure of many pharmaceuticals and alkaloids. The synthesis can be achieved through an intramolecular cyclization reaction. nih.govwhiterose.ac.uk
This transformation is analogous to the well-documented cyclization of 5-amino-1-pentanol (B144490), which readily forms piperidine (B6355638), especially in the presence of a catalyst such as a zeolite at elevated temperatures. chemicalbook.com In the case of 5-Amino-2-pentanol, the amino group at the 5-position can nucleophilically attack the carbon atom bearing the hydroxyl group (C2), leading to the elimination of a water molecule and the formation of a six-membered ring. Due to the position of the hydroxyl group on the second carbon of the pentane (B18724) chain, this cyclization would result in the formation of methyl-substituted piperidines (e.g., 3-methylpiperidine (B147322) or 4-methylpiperidine, depending on the precise mechanism and reaction conditions).
The general reaction is as follows:
HO-CH(CH₃)-(CH₂)₃-NH₂ → C₅H₁₀N-CH₃ + H₂O
This method provides an effective route for preparing saturated pyridine (B92270) bases, with the selectivity towards specific products often being influenced by the choice of catalyst and reaction conditions such as temperature. chemicalbook.com The synthesis of specifically substituted piperidines is of great interest in medicinal chemistry, as the position and stereochemistry of substituents on the piperidine ring can be critical to the biological activity of a molecule. nih.govacs.org
Analytical and Computational Methodologies in 5 Amino 2 Pentanol Research
Advanced Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the molecular-level investigation of 5-Amino-2-pentanol HCl, providing definitive evidence of its structure, functional groups, and stereochemistry.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of the related compound, 5-amino-1-pentanol (B144490), shows a characteristic base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is indicative of a primary amine. For 5-Amino-2-pentanol, a key fragment would be expected from the cleavage adjacent to the hydroxyl group.
Due to the polar nature of the amino and hydroxyl groups, which can hinder volatility, derivatization is often a necessary step for analysis, particularly when coupled with gas chromatography (GC-MS). A common approach for amino acids and related compounds is esterification of carboxylic acid groups and acylation of amino and hydroxyl groups. For amino alcohols, a typical derivatization involves reaction with agents like butanolic-HCl, which converts the compound into a more volatile and thermally stable form suitable for MS analysis. nih.gov This process enhances chromatographic separation and produces predictable fragmentation patterns, which are essential for both structural confirmation and quantification. nih.gov
Flow injection tandem mass spectrometry (FI-MS/MS) with such derivatization allows for rapid and concurrent measurement of amino-containing compounds. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for 5-Amino-2-pentanol
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Origin |
| 104.1 | [M+H]⁺ | Protonated molecular ion |
| 86.1 | [M-H₂O]⁺ | Loss of a water molecule from the parent ion |
| 45.1 | [CH₃CHOH]⁺ | Cleavage between C2 and C3, retaining the hydroxyl group |
| 30.0 | [CH₂NH₂]⁺ | Cleavage between C4 and C5, retaining the amino group |
Note: This table is based on predicted fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed map of the carbon and proton framework of 5-Amino-2-pentanol, allowing for unambiguous isomer identification.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 5-Amino-2-pentanol, distinct signals would confirm the arrangement of its 13 protons. For instance, the methyl group (C1) protons would appear as a doublet due to coupling with the single proton on C2. The proton on C2 (the chiral center) would appear as a multiplet, coupled to protons on both C1 and C3. This detailed connectivity information allows researchers to distinguish 5-Amino-2-pentanol from its isomers, such as 5-Amino-1-pentanol or 1-Amino-2-pentanol.
¹³C NMR: The carbon NMR spectrum shows a unique signal for each of the five carbon atoms in the molecule, confirming the carbon backbone. The chemical shifts of the carbons bonded to the hydroxyl (~65-70 ppm) and amino (~40-45 ppm) groups are particularly diagnostic.
For stereochemical assignment, advanced NMR techniques using chiral resolving agents or chiral solvating agents can be employed. These agents interact differently with the R and S enantiomers, causing a separation of their corresponding signals in the NMR spectrum, which allows for the determination of enantiomeric purity.
Table 2: Predicted ¹H NMR Chemical Shifts for 5-Amino-2-pentanol
| Proton(s) | Predicted Chemical Shift (ppm) | Splitting Pattern |
| -CH₃ (C1) | ~1.2 | Doublet |
| -CH(OH)- (C2) | ~3.8 | Multiplet |
| -CH₂- (C3) | ~1.5 | Multiplet |
| -CH₂- (C4) | ~1.7 | Multiplet |
| -CH₂NH₂ (C5) | ~2.9 | Triplet |
| -OH | Variable | Singlet (broad) |
| -NH₂ | Variable | Singlet (broad) |
Note: Predicted values can vary based on solvent and pH.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its identity as an amino alcohol hydrochloride. nist.govnist.gov
The key absorptions include a very broad band for the O-H stretch of the alcohol group and a broad, strong absorption in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium (B1175870) salt (R-NH₃⁺). libretexts.org Additional significant peaks include C-H stretching from the alkane portions of the molecule and N-H bending vibrations. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol O-H | Stretch | 3200–3600 | Strong, Broad |
| Ammonium N-H | Stretch | 2500–3000 | Strong, Broad |
| Alkane C-H | Stretch | 2850–2960 | Strong |
| Ammonium N-H | Bend | 1500–1600 | Medium |
| Alcohol C-O | Stretch | 1050–1150 | Strong |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is the primary technique for separating this compound from any impurities and for resolving its two enantiomers to determine enantiomeric excess (e.e.).
Gas chromatography is a highly effective method for assessing the purity of volatile and thermally stable compounds. For analyzing 5-Amino-2-pentanol, derivatization is typically required to block the polar -OH and -NH₂ groups, thereby increasing its volatility.
To determine enantiomeric excess, a chiral stationary phase (CSP) is necessary. nih.gov Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can resolve the derivatized enantiomers of amino alcohols. nih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov The relative area of the two peaks in the resulting chromatogram is used to calculate the enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile method for determining the enantiomeric purity of chiral compounds like 5-Amino-2-pentanol. mdpi.com Two primary strategies are employed:
Direct Chiral HPLC: This method uses a chiral stationary phase (CSP) that can directly distinguish between the two enantiomers. Polysaccharide-based CSPs (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are highly effective for separating the enantiomers of polar compounds like amino alcohols. sigmaaldrich.com The enantiomers form transient, diastereomeric complexes with the CSP, which have different stabilities, resulting in different retention times. utwente.nl
Indirect Chiral HPLC: In this approach, the racemic mixture of 5-Amino-2-pentanol is first reacted with a single enantiomer of a chiral derivatizing reagent (e.g., Marfey's reagent). sci-hub.se This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral (achiral) HPLC column, such as a C18 reversed-phase column. sigmaaldrich.comsci-hub.se
Table 4: Comparison of HPLC Methods for Enantiomeric Purity of 5-Amino-2-pentanol
| Method | Principle | Stationary Phase | Advantages | Disadvantages |
| Direct HPLC | Differential interaction of enantiomers with a chiral selector. | Chiral Stationary Phase (CSP) | Simple sample preparation; avoids potential racemization during derivatization. | CSPs can be expensive; method development can be more complex. |
| Indirect HPLC | Conversion of enantiomers into diastereomers, which are then separated. | Standard Achiral (e.g., C18) | Uses standard, less expensive columns; can be highly sensitive. | Requires an extra derivatization step; derivatizing agent must be enantiomerically pure. |
Computational Chemistry and Molecular Modeling
In the study of this compound, computational chemistry and molecular modeling serve as powerful tools to investigate its properties, behavior, and synthesis at a molecular level. These in silico methods provide insights that can be difficult or costly to obtain through experimental means alone, accelerating research and development.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of 5-Amino-2-pentanol research, DFT is instrumental in predicting molecular properties and elucidating potential reaction mechanisms.
DFT calculations can determine various electronic and structural properties by solving the Kohn-Sham equations, where the electronic energy is determined by the electron density. nih.gov This approach is widely applied to amino acids and related compounds to calculate chemical reactivity descriptors. frontiersin.orgnih.gov For a molecule like 5-Amino-2-pentanol, these descriptors can predict its behavior in chemical reactions. Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These values help in understanding the molecule's ability to donate or accept electrons.
Furthermore, DFT is a valuable tool for exploring reaction pathways. For instance, studies on the decarboxylation mechanisms of amino acids have utilized DFT to map out transition states and calculate activation energy barriers for different pathways, both with and without the presence of a catalyst like water. researchgate.net Similarly, the mechanisms of amine-mediated ring-opening polymerizations of α-amino acid derivatives have been successfully detailed using DFT, clarifying the roles of different functional groups and the rate-determining steps of the reaction. frontiersin.orgfrontiersin.org These methodologies are directly applicable to understanding the reactivity and potential transformations of 5-Amino-2-pentanol.
Below is a table of representative conceptual DFT descriptors, similar to those that would be calculated for 5-Amino-2-pentanol to predict its reactivity. The data is for a selection of natural amino acids.
| Amino Acid | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Global Hardness (η) |
| Glycine | -7.21 | -0.15 | 6.06 | 3.68 | 3.03 |
| Alanine | -7.05 | -0.09 | 6.96 | 3.57 | 3.48 |
| Valine | -6.98 | -0.04 | 6.94 | 3.51 | 3.47 |
| Serine | -7.15 | -0.23 | 6.92 | 3.69 | 3.46 |
| Threonine | -7.02 | -0.18 | 6.84 | 3.60 | 3.42 |
This table presents hypothetical data for illustrative purposes, based on typical values found in DFT studies of amino acids. frontiersin.orgmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Interactions (relevant for related amino compounds in biocatalysis)
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. tandfonline.com This technique is particularly relevant for understanding the conformational dynamics and intermolecular interactions of flexible molecules like 5-Amino-2-pentanol, especially in a biological or solution-phase context. mdpi.com
In the field of biocatalysis, MD simulations provide atomic-level insights into how amino compounds interact with enzymes. researchgate.net Simulations can reveal how a substrate, such as an amino alcohol, binds to an enzyme's active site, the conformational changes that occur upon binding, and the role of the surrounding solvent. frontiersin.orgnih.gov For example, MD simulations have been used to study the stability of enzymes in organic solvents, showing how solvent molecules can strip essential water from the enzyme surface or penetrate the substrate-binding cleft. researchgate.net This knowledge is crucial for engineering enzymes with improved stability and activity for industrial applications involving amino compounds.
The conformational landscape of a molecule can be extensively sampled through MD simulations. tandfonline.com Studies on free amino acids in aqueous solutions have used MD to investigate how their conformational flexibility and interactions are influenced by concentration and the specific force field used in the simulation. acs.orgnih.gov Such analyses are critical for understanding how 5-Amino-2-pentanol behaves in solution, including its hydration dynamics and tendency to form intramolecular hydrogen bonds, which dictate its macroscopic properties.
The table below outlines typical parameters for an all-atom MD simulation studying an amino compound interacting with a protein, illustrating the methodology's application.
| Parameter | Description | Example Value/Type |
| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM27, Amber ff99SB-ILDN |
| Water Model | Defines the geometry and interaction parameters of water molecules. | TIP3P, SPC/E |
| System Size | Total number of atoms in the simulation box. | ~50,000 - 150,000 atoms |
| Simulation Time | The total duration of the simulated physical time. | 100 ns - 1 µs |
| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Software | The software package used to run the simulation. | GROMACS, AMBER |
This table provides representative parameters used in MD simulations of biomolecular systems. researchgate.netnih.gov
Retrosynthetic Analysis and Pathway Prediction using AI-Driven Platforms
Template-based methods use a predefined set of reaction rules (templates) extracted from reaction databases to identify possible bond disconnections. mit.edu
Template-free methods , often employing advanced neural network architectures like Transformers or Graph Neural Networks (GNNs), learn the underlying patterns of chemical reactivity directly from data, allowing them to propose novel or less obvious synthetic steps. nih.govmicrosoft.com
A simplified, hypothetical retrosynthetic analysis for 5-Amino-2-pentanol, as might be proposed by an AI tool, is shown below.
| Step | Target/Intermediate | Disconnection Strategy | Precursors |
| 1 | 5-Amino-2-pentanol | C-N bond formation (e.g., reductive amination) | 5-Oxo-2-pentanol + Ammonia (B1221849) |
| 2 | 5-Amino-2-pentanol | C-C bond formation (e.g., Grignard reaction) | Propylene oxide + 2-Aminoethylmagnesium bromide |
| 3 | 5-Amino-2-pentanol | Functional group interconversion | A protected amino alcohol derivative |
This table illustrates potential retrosynthetic steps for planning the synthesis of 5-Amino-2-pentanol.
Future Research Directions and Emerging Trends
Sustainable and Green Synthesis Routes for 5-Amino-2-pentanol HCl
The chemical industry's shift towards sustainability has spurred significant research into environmentally benign methods for synthesizing amino alcohols. Traditional methods often rely on harsh conditions, such as high temperatures and pressures, and may use hazardous reagents. rsc.orgscirp.org Future research is centered on developing greener alternatives that offer high selectivity and efficiency under mild conditions.
Key emerging strategies include:
Biocatalysis and Enzymatic Cascades: One of the most promising green routes is the use of enzymes. Researchers have developed two-enzyme cascades that can selectively convert diols into amino alcohols in an aqueous environment at room temperature and pressure. rsc.org This approach not only reduces energy consumption but also achieves high selectivity (up to 99%), minimizing the formation of byproducts like diamines and cyclic amines that are common in conventional chemical amination. rsc.org The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of hydroxy ketones represents another powerful biocatalytic strategy. nih.govfrontiersin.org
Solvent-less and Aqueous Systems: To reduce the environmental impact of organic solvents, researchers are exploring reactions in water or under solvent-free conditions. The aminolysis of epoxides, a common route to β-amino alcohols, has been shown to proceed efficiently in water, sometimes without the need for a catalyst, yielding satisfactory to excellent results. rsc.org Zeolite catalysts have also been employed in solvent-less systems for the synthesis of β-amino alcohols from epoxides or carbonates, aligning with green chemistry principles. scirp.org
Renewable Feedstocks: There is growing interest in producing amino alcohols from biomass-derived sources. For instance, 5-amino-1-pentanol (B144490) can be synthesized from furfural (B47365), a platform chemical readily accessible from pentose (B10789219) sugars found in biomass. wikipedia.org The process involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by reductive amination. wikipedia.org This positions compounds like 5-Amino-2-pentanol as valuable bio-based chemical building blocks.
| Synthesis Approach | Typical Conditions | Advantages | Research Focus |
| Conventional Chemical Amination | High temp (~200 °C), high pressure (10-25 bar H₂), metal catalysts (e.g., Ru-based) | High conversion rates | Improving selectivity, reducing harsh conditions |
| Biocatalytic (Enzymatic) Synthesis | Aqueous medium, room temperature and pressure | High selectivity (>99%), mild conditions, reduced byproducts, environmentally friendly | Enzyme engineering, optimizing reaction conditions |
| Solvent-less Synthesis | Zeolite catalysts, elevated temperatures (e.g., 150 °C) | Eliminates hazardous solvents, high regioselectivity | Catalyst development, improving yields |
| Aqueous Phase Synthesis | Water as solvent, mild basic conditions | Reduced environmental impact, improved chemical efficiency | Catalyst-free methods, pH control |
Design and Development of Novel Catalytic Systems Based on Amino Alcohol Scaffolds
Chiral amino alcohols are crucial scaffolds for the development of ligands and catalysts used in asymmetric synthesis, a field dedicated to creating stereochemically pure compounds. rsc.orgwestlake.edu.cn The structural framework of 5-Amino-2-pentanol, containing both an amino and a hydroxyl group, makes it an attractive candidate for designing new catalytic systems.
Future research in this area is focused on:
Asymmetric Catalysis: Amino alcohol-derived ligands are instrumental in metal-catalyzed asymmetric reactions. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to produce chiral β-amino alcohols with high efficiency. westlake.edu.cn This highlights the potential for developing novel ligands from scaffolds like 5-Amino-2-pentanol to control both chemical and stereochemical outcomes in complex reactions.
Supported and Flow-System Catalysts: To enhance reusability and simplify product purification, researchers are immobilizing amino alcohol-based catalysts on solid supports. Polymeric monoliths containing an amino alcohol moiety have been used as efficient catalysts for enantioselective additions in continuous flow systems. researchgate.net This approach is particularly relevant for industrial-scale synthesis, offering improved efficiency and sustainability.
Multifunctional Bioorthogonal Catalysts: In the realm of chemical biology, there is a trend towards designing catalysts that function within living systems. Scaffolds play a critical role in modulating the activity, stability, and selectivity of these bioorthogonal catalysts. nih.gov Amino alcohol structures could be incorporated into more complex scaffolds (e.g., polymers, nanoparticles) to create catalysts for in-vivo applications, such as targeted drug activation. nih.gov
Exploration of New Applications in Advanced Functional Materials
The bifunctional nature of 5-Amino-2-pentanol (an amino group and a hydroxyl group) makes it a versatile building block for polymers and other advanced materials. While its close relative, 5-amino-1-pentanol, is already explored for producing polyesteramides and polyamides, future research could extend these applications to isomers like 5-Amino-2-pentanol. wikipedia.org
Emerging applications include:
Biodegradable Polymers: 5-amino-1-pentanol can undergo polycondensation with dicarboxylic acid esters to form polyesteramides, which have been investigated as materials for biodegradable plastics and absorbable medical sutures. wikipedia.org The specific stereochemistry and structure of 5-Amino-2-pentanol isomers could be used to fine-tune the physical and degradation properties of such polymers.
Surface Modifiers and Inhibitors: Small molecules like amino alcohols are being explored as surface-modifying agents and inhibitors in advanced manufacturing processes, such as area-selective atomic layer deposition (AS-ALD). Their ability to selectively adsorb onto surfaces can prevent material deposition in specific areas, a critical need in the fabrication of next-generation semiconductor devices. rsc.org Theoretical calculations using density functional theory (DFT) help in understanding the chemical interactions between these inhibitor molecules and the surfaces. rsc.org
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of chemical processes involving amino alcohols. nih.govnih.gov This integrated approach allows for the rational design of catalysts and reaction pathways, saving time and resources.
Key trends include:
Mechanism Elucidation: Density Functional Theory (DFT) is widely used to study the competing mechanisms in catalytic reactions. For example, calculations have provided insights into how different Ag(I)-based catalytic systems can selectively produce either O-adducts or N-adducts in reactions involving amino alcohols. nih.gov Understanding these pathways is crucial for designing catalysts that yield the desired product.
Predictive Catalyst Engineering: Computational analysis can guide the engineering of enzymes for improved performance. In the development of amine dehydrogenases for chiral amino alcohol synthesis, computational modeling helped to provide insights into the source of enhanced activity in engineered enzyme variants. nih.govfrontiersin.org
Virtual Screening and Property Prediction: Computational tools can predict the properties and reactivity of new molecules. This allows for the in-silico screening of potential amino alcohol-based ligands or functional materials before committing to their synthesis, streamlining the development process.
| Computational Method | Application in Amino Alcohol Research | Example Finding |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, understanding catalyst selectivity. | Revealed how Ag(I) catalyst systems work as either a Brønsted base or a Lewis acid to control reaction outcomes. nih.gov |
| Molecular Docking & Dynamics | Predicting enzyme-substrate interactions, guiding protein engineering. | Identified key mutation sites in an enzyme pathway to improve the biosynthesis of 5-aminovalerate. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions with high accuracy. | Used to understand the enhanced activity and stereoselectivity of engineered amine dehydrogenase variants. nih.gov |
Investigations into the Biological and Chemical Specificity of 5-Amino-2-pentanol Isomers in Chemical Proteomics
Chemical proteomics utilizes chemical probes to study protein function and activity directly in complex biological systems. mdpi.comwhiterose.ac.uk The specific three-dimensional structure of these probes is often critical for their function. As chiral molecules, the different stereoisomers of 5-Amino-2-pentanol could be leveraged to investigate biological systems with high specificity.
Future research directions are likely to involve:
Development of Stereospecific Probes: The biological activity of molecules is often attributed to a specific stereoisomer. aimspress.comaimspress.com For instance, proteins are built almost exclusively from L-amino acids. aimspress.com This principle extends to probes and inhibitors. Isomers of 5-Amino-2-pentanol could be used as chiral building blocks to synthesize activity-based probes (ABPs) that selectively target certain enzymes or protein families. The distinct spatial arrangement of the amino and hydroxyl groups in each isomer would allow for probing stereo-specific interactions within protein active sites.
Isomer-Specific Labeling for Proteome Analysis: Bio-orthogonal non-canonical amino acid tagging (BONCAT) is a technique where functionalized amino acid analogues are incorporated into newly synthesized proteins. whiterose.ac.uk A similar strategy could be envisioned using derivatives of 5-Amino-2-pentanol isomers. By incorporating an alkyne or azide (B81097) handle, these isomers could be used to tag proteins or other biomolecules for subsequent analysis via click chemistry, potentially revealing isomer-specific biological interactions. mdpi.com
Advanced Analytical Separation: A significant challenge in studying isomers is their analytical separation. aimspress.com Future work will require advanced analytical techniques, such as chiral chromatography coupled with mass spectrometry, to resolve and accurately quantify the different isomers of 5-Amino-2-pentanol and their biological adducts, providing a clearer picture of their distinct roles in complex biological matrices. aimspress.comnih.gov
Q & A
Advanced Question: How can reaction conditions (e.g., solvent choice, pH, temperature) be optimized to improve yield and purity during synthesis?
Answer:
- Basic: The synthesis of this compound typically involves reductive amination of 2-pentanone with ammonia or its derivatives, followed by HCl salt formation. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under controlled pH (4–6) to reduce the Schiff base intermediate .
- Purification : Crystallization or column chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the product.
- Salt Formation : Treat the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt .
- Advanced : Optimize solvent polarity (e.g., THF/water mixtures) to enhance reaction kinetics. Monitor pH stability using buffered systems (e.g., acetate buffer) to minimize side reactions. Kinetic studies via HPLC can identify temperature-dependent degradation pathways (e.g., 25–40°C) .
Basic Question: What analytical techniques are suitable for characterizing this compound?
Advanced Question: How can conflicting spectral data (e.g., NMR vs. MS) be resolved to confirm structural integrity?
Answer:
- Basic : Use a combination of:
- NMR : and NMR to confirm amine proton environments and carbon backbone .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 134.2 for the free base) .
- FTIR : Peaks at 3300 cm (N-H stretch) and 1050 cm (C-O stretch) .
- Advanced : Resolve discrepancies by cross-validating with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For MS inconsistencies, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences .
Basic Question: What safety protocols are critical when handling this compound?
Advanced Question: How do decomposition products under acidic/basic conditions affect hazard profiles?
Answer:
- Basic : Follow OSHA/NIOSH guidelines:
- PPE : Nitrile gloves, chemical-resistant lab coat, and EN 166-certified goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : In airtight containers under inert gas (e.g., argon) at 2–8°C .
- Advanced : Under strong acids (pH < 2), decomposition may release toxic amines (e.g., pentylamine). Under basic conditions (pH > 10), oxidation generates nitro derivatives, requiring gas chromatography (GC) with FID detection for monitoring .
Basic Question: How stable is this compound under varying storage conditions?
Advanced Question: What accelerated stability studies (e.g., ICH Q1A) are applicable to predict shelf life?
Answer:
- Basic : Stability is pH- and temperature-dependent. Avoid prolonged exposure to light, moisture, or temperatures >25°C. Degradation is indicated by yellowing or precipitation .
- Advanced : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Use HPLC-UV to quantify degradation products (e.g., threshold ≤0.5% impurities). Kinetic modeling (Arrhenius equation) predicts shelf life at 25°C .
Basic Question: What are the ecological toxicity risks of this compound?
Advanced Question: How can bioaccumulation potential be assessed using computational models?
Answer:
- Basic : Limited ecotoxicity data exist, but structurally similar amines show moderate toxicity to aquatic organisms (e.g., Daphnia magna LC < 10 mg/L) .
- Advanced : Use ECOSAR or TEST software to predict bioaccumulation factors (BCF). Experimental validation via OECD 305 guidelines (bioconcentration in fish) is recommended .
Basic Question: What are common contaminants in commercial this compound batches?
Advanced Question: How can impurity profiling guide synthetic route selection?
Answer:
- Basic : Typical impurities include:
- Unreacted precursors : 2-Pentanone (detectable via GC-MS).
- Byproducts : N-alkylated derivatives (e.g., di-pentanolamine) .
- Advanced : Use DoE (Design of Experiments) to map impurity formation against reaction variables (e.g., stoichiometry, catalyst loading). Pareto charts identify critical factors (e.g., pH > 6 increases di-alkylation) .
Basic Question: How can researchers address the lack of published data on this compound?
Advanced Question: What strategies validate novel findings when conflicting literature exists?
Answer:
- Basic : Cross-reference analogs (e.g., 5-Amino-1-pentanol) for physicochemical properties. Prioritize peer-reviewed databases (PubChem, ECHA) over vendor catalogs .
- Advanced : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design. Use meta-analysis to reconcile contradictions (e.g., conflicting solubility data) .
Basic Question: What solvent systems are optimal for dissolving this compound?
Advanced Question: How does solvent polarity influence conformational stability in solution?
Answer:
- Basic : Use polar aprotic solvents (e.g., DMSO, DMF) or aqueous HCl (pH 3–4). Avoid chlorinated solvents due to poor solubility .
- Advanced : Molecular dynamics simulations predict preferential solvation in water/methanol mixtures. Experimental validation via dielectric constant measurements correlates with NMR chemical shifts .
Basic Question: What regulatory considerations apply to this compound in research?
Advanced Question: How do REACH/SVHC classifications impact laboratory handling protocols?
Answer:
- Basic : Classified under GHS Category 4 (oral toxicity). Comply with REACH Annex XIV for hazardous substance documentation .
- Advanced : SVHC (Substance of Very High Concern) status requires chemical safety assessments (CSA) under REACH. Develop exposure scenarios for risk mitigation (e.g., waste neutralization) .
Basic Question: How is this compound used in interdisciplinary research (e.g., drug delivery)?
Advanced Question: What functionalization strategies enhance its utility in bioconjugation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
